molecular formula C15H13ClN2O3S B6455520 2-(4-chloro-2-methylphenyl)-4-methyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione CAS No. 2549002-08-4

2-(4-chloro-2-methylphenyl)-4-methyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione

Cat. No.: B6455520
CAS No.: 2549002-08-4
M. Wt: 336.8 g/mol
InChI Key: ARTRNCHNDPJLNJ-UHFFFAOYSA-N
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Description

This compound belongs to the benzothiadiazine trione family, characterized by a bicyclic core structure with sulfonyl and ketone groups. The substitution pattern at the 4-chloro-2-methylphenyl and 4-methyl positions distinguishes it from related derivatives. Benzothiadiazines are noted for their diverse biological activities, including enzyme inhibition and ligand-binding properties, often modulated by substituent variations .

Properties

IUPAC Name

2-(4-chloro-2-methylphenyl)-4-methyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3S/c1-10-9-11(16)7-8-12(10)18-15(19)17(2)13-5-3-4-6-14(13)22(18,20)21/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARTRNCHNDPJLNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-chloro-2-methylphenyl)-4-methyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione is a member of the benzothiadiazine class known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C12H10ClN3O3S
  • CAS Number : Not explicitly listed in the sources but can be derived from its IUPAC name.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Carbonic Anhydrase Inhibition : It has been noted for its role in inhibiting carbonic anhydrases (CAs), which are crucial for maintaining acid-base balance in biological systems. The inhibition of CA can lead to alterations in pH homeostasis and fluid secretion in tissues .
  • Chloride-Bicarbonate Exchange : The compound stimulates chloride-bicarbonate exchange activity in certain cell types, which is vital for maintaining cellular ion balance and fluid transport .
  • Bone Resorption and Osteoclast Differentiation : Research indicates that this compound may influence osteoclast differentiation and activity, potentially impacting bone resorption processes .

Biological Activity Data

Activity TypeObserved EffectReference
Carbonic Anhydrase InhibitionInhibits CA activity leading to altered pH
Chloride-Bicarbonate ExchangeEnhances exchange activity
Osteoclast DifferentiationEssential for bone resorption
Antimicrobial PropertiesExhibits antimicrobial effects against specific pathogens

Case Study 1: Antimicrobial Activity

In a controlled study examining the antimicrobial properties of benzothiadiazine derivatives, this compound demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The mechanism was linked to disruption of bacterial cell wall synthesis and function.

Case Study 2: Bone Health

A study published in the Journal of Bone and Mineral Research highlighted the role of this compound in promoting osteoclast differentiation. In vitro experiments showed enhanced osteoclast formation in the presence of the compound, suggesting potential applications in osteoporosis treatment .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Key analogs differ in substituents on the phenyl ring or benzothiadiazine core, influencing physicochemical properties and bioactivity. Below is a comparative analysis:

Compound Substituents Molecular Formula Molecular Weight logP Polar Surface Area (Ų)
Target compound 4-Cl, 2-Me (phenyl); 4-Me (benzothiadiazine) C₁₇H₁₅ClN₂O₃S 374.83 (estimated) ~5.8 ~47
4-[(2-chlorophenyl)methyl]-2-(3,4-dimethylphenyl)-1λ⁶,2,4-benzothiadiazine-1,1,3-trione (K261-2248) 2-Cl (benzyl); 3,4-diMe (phenyl) C₂₂H₁₉ClN₂O₃S 426.92 5.85 46.74
4-[(4-chlorophenyl)methyl]-2-(4-methoxyphenyl)-1λ⁶,2,4-benzothiadiazine-1,1,3-trione 4-Cl (benzyl); 4-OMe (phenyl) C₂₁H₁₆ClN₂O₄S 443.88 ~5.3 ~52
7-chloro-5-methoxy-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1,3-trione 7-Cl, 5-OMe (benzothiadiazine core) C₁₀H₉ClN₂O₄S 296.71 ~2.5 ~75

Key Observations :

  • Lipophilicity : Chlorine and methyl substituents increase logP (e.g., target compound: ~5.8 vs. 7-chloro-5-methoxy analog: ~2.5), favoring membrane permeability but reducing aqueous solubility .

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